molecular formula C9H12N2O3S B5884800 4-[methyl(methylsulfonyl)amino]benzamide

4-[methyl(methylsulfonyl)amino]benzamide

Cat. No. B5884800
M. Wt: 228.27 g/mol
InChI Key: IMNRFUVAIYBVND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[methyl(methylsulfonyl)amino]benzamide, also known as MMSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and environmental science. MMSB belongs to the class of sulfonamide compounds, which are widely used in the pharmaceutical industry due to their antibacterial and antifungal properties.

Mechanism of Action

4-[methyl(methylsulfonyl)amino]benzamide exerts its biological effects by inhibiting the activity of certain enzymes, such as carbonic anhydrase and matrix metalloproteinases. These enzymes play a crucial role in various biological processes, including cell proliferation, migration, and invasion. By inhibiting these enzymes, 4-[methyl(methylsulfonyl)amino]benzamide can prevent the growth and spread of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
4-[methyl(methylsulfonyl)amino]benzamide has been shown to have a range of biochemical and physiological effects. It can induce apoptosis, or programmed cell death, in cancer cells, which is a crucial mechanism for preventing the growth and spread of tumors. 4-[methyl(methylsulfonyl)amino]benzamide can also inhibit angiogenesis, the formation of new blood vessels, which is essential for the growth and spread of cancer cells. In addition, 4-[methyl(methylsulfonyl)amino]benzamide has been found to reduce the production of inflammatory cytokines, which are involved in the development of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[methyl(methylsulfonyl)amino]benzamide is its ability to selectively target cancer cells, while leaving healthy cells unharmed. This makes it a potentially safer alternative to traditional chemotherapy drugs, which can have severe side effects. However, 4-[methyl(methylsulfonyl)amino]benzamide has some limitations in lab experiments, such as its poor solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 4-[methyl(methylsulfonyl)amino]benzamide. One area of focus is the development of new formulations and delivery methods that can improve its solubility and bioavailability. Another direction is the investigation of its potential applications in other fields, such as agriculture and environmental science. 4-[methyl(methylsulfonyl)amino]benzamide has been shown to have herbicidal and fungicidal properties, making it a potential candidate for use in crop protection. Finally, further studies are needed to elucidate the precise mechanisms of action of 4-[methyl(methylsulfonyl)amino]benzamide and to identify potential drug targets for the development of new cancer therapies.

Synthesis Methods

The synthesis of 4-[methyl(methylsulfonyl)amino]benzamide involves the reaction of 4-aminoacetophenone with methylsulfonyl chloride in the presence of a base catalyst such as triethylamine. The resulting intermediate is then treated with dimethylamine to yield the final product, 4-[methyl(methylsulfonyl)amino]benzamide.

Scientific Research Applications

4-[methyl(methylsulfonyl)amino]benzamide has been studied extensively for its potential applications in the field of medicine. It has been shown to inhibit the growth of cancer cells, particularly in breast and ovarian cancer. 4-[methyl(methylsulfonyl)amino]benzamide has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

4-[methyl(methylsulfonyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-11(15(2,13)14)8-5-3-7(4-6-8)9(10)12/h3-6H,1-2H3,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNRFUVAIYBVND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)N)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[Methyl(methylsulfonyl)amino]benzamide

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